molecular formula C22H26N4O3 B2581003 ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate CAS No. 2097892-81-2

ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate

Cat. No.: B2581003
CAS No.: 2097892-81-2
M. Wt: 394.475
InChI Key: HLBBBQQWCGADAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a piperidine ring, and a cyclopenta[c]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate typically involves multiple steps:

    Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the cyclopenta[c]pyridazine intermediate.

    Amidation Reaction: The amide bond formation between the piperidine derivative and 4-aminobenzoic acid or its ester is a crucial step, typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to form the ethyl benzoate ester, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate can be compared with other compounds featuring similar structural motifs:

    Cyclopenta[c]pyridazine Derivatives: These compounds share the cyclopenta[c]pyridazine core and are studied for their pharmacological properties.

    Piperidine Derivatives: Compounds with piperidine rings are common in medicinal chemistry due to their biological activity.

    Benzoate Esters: These esters are widely used in pharmaceuticals and agrochemicals for their stability and reactivity.

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-29-22(28)16-6-8-18(9-7-16)23-21(27)15-10-12-26(13-11-15)20-14-17-4-3-5-19(17)24-25-20/h6-9,14-15H,2-5,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBBQQWCGADAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.